molecular formula C19H15N5O B12605388 N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide

Katalognummer: B12605388
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: HGZHJYCJFZJPIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both quinoline and indole moieties, which are known for their significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-quinolin-6-ylindole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then subjected to further reaction with an appropriate aldehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-ylindole-3-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects . Additionally, the compound may interact with cell membrane receptors, leading to changes in cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-2-carboxamide
  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylindole-3-carboxamide
  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-7-ylindole-3-carboxamide

Uniqueness

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. The presence of both quinoline and indole moieties in a single molecule enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C19H15N5O

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(18-6-2-1-5-15(16)18)14-7-8-17-13(10-14)4-3-9-21-17/h1-12H,20H2,(H,22,23,25)

InChI-Schlüssel

HGZHJYCJFZJPIJ-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC4=C(C=C3)N=CC=C4)C(=O)N/C=N/N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC4=C(C=C3)N=CC=C4)C(=O)NC=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.